molecular formula C20H28O4 B1194150 Premarrubiin CAS No. 24703-43-3

Premarrubiin

Cat. No.: B1194150
CAS No.: 24703-43-3
M. Wt: 332.4 g/mol
InChI Key: OQLCWZJEAYGVQE-TXWGWWACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Premarrubiin is a labdane-type furanoid diterpene that serves as the direct biosynthetic precursor to the well-studied compound marrubiin . It is naturally present in several plants of the Lamiaceae family, most notably Marrubium vulgare (white horehound), where it is found alongside its derivative . The transformation of this compound into marrubiin involves the conversion from a prefuranic labdanoid to a more stable furanic form, a process that can occur during extraction, leading to discussions on its status as a natural product or an artifact . With a molecular formula of C20H28O4 and a molecular weight of 332.44 g/mol , this compound is a key compound for researchers studying the biosynthesis of diterpenoids in plants, particularly via the non-mevalonate (DOX/MEP) pathway . Its role in the formation of marrubiin, which possesses a wide range of investigated pharmacological activities including antinociceptive, vasorelaxant, and antioxidant properties, makes this compound an invaluable reference standard and a target for phytochemical investigations . Studies of this compound contribute to a deeper understanding of plant secondary metabolism and the potential development of plant-derived therapeutic agents . This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

24703-43-3

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C20H28O4/c1-13-11-14-15-17(2,16(21)23-14)5-4-6-18(15,3)20(13)8-7-19(24-20)9-10-22-12-19/h9-10,13-15H,4-8,11-12H2,1-3H3/t13-,14-,15+,17+,18+,19-,20-/m1/s1

InChI Key

OQLCWZJEAYGVQE-TXWGWWACSA-N

SMILES

CC1CC2C3C(CCCC3(C14CCC5(O4)COC=C5)C)(C(=O)O2)C

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H]3[C@](CCC[C@@]3([C@@]14CC[C@]5(O4)COC=C5)C)(C(=O)O2)C

Canonical SMILES

CC1CC2C3C(CCCC3(C14CCC5(O4)COC=C5)C)(C(=O)O2)C

Synonyms

premarrubiin

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Biosynthesis

Premarrubiin is structurally related to marrubiin, another bioactive compound found in Marrubium vulgare. The biosynthetic pathway of this compound involves several enzymatic reactions, primarily facilitated by cytochrome P450 monooxygenases. Recent studies have identified specific enzymes, such as CYP71AU87, that play a crucial role in the hydroxylation of precursor compounds leading to the formation of this compound .

Pharmacological Applications

  • Anti-Diabetic Effects :
    • Research indicates that this compound exhibits significant anti-diabetic properties. In vitro and in vivo studies demonstrate its ability to stimulate insulin secretion under hyperglycemic conditions, potentially offering an alternative to conventional anti-diabetic medications like metformin .
  • Pain Management :
    • A study investigated the effects of Marrubium vulgare extract containing this compound on morphine tolerance and withdrawal syndrome in rats. The results showed that the extract delayed the onset of morphine tolerance and reduced withdrawal symptoms, suggesting a synergistic effect when combined with opioids .
  • Anti-Inflammatory Properties :
    • This compound has been linked to anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation. Studies have shown that extracts from Marrubium species can reduce edema in animal models, indicating potential use in inflammatory diseases .
  • Antioxidant Activity :
    • The compound has demonstrated antioxidant properties, which may contribute to its efficacy in cancer prevention and management. The antioxidant capacity of Marrubium vulgare extracts has been noted in various studies, highlighting its potential role in mitigating oxidative stress-related diseases .

Case Studies and Research Findings

StudyFocusFindings
Karunanithi et al. (2019)BiosynthesisIdentified CYP71AU87's role in this compound production; linked to diabetes treatment efficacy .
Tabriz University Study (2023)Morphine ToleranceThis compound-containing extracts reduced morphine withdrawal symptoms and delayed tolerance onset .
Phytochemical Study (2020)Anti-InflammatoryExtracts showed significant reduction in carrageenan-induced edema in rat models .
Antioxidant Study (2021)Cancer PreventionDemonstrated strong antioxidant activity, suggesting protective effects against oxidative damage .

Comparison with Similar Compounds

Structural Comparison with Similar Labdane Diterpenes

Premarrubiin belongs to the labdane diterpene family, which includes structurally related compounds with variations in oxygenation, epoxidation, and ring systems. Key comparisons are summarized below:

Compound Structural Features Key Differences from this compound
This compound 9,13-epoxy labd-14-ene, C-19/C-6b hydroxylation, γ-lactone ring Pre-furanic form; lacks furan ring
Marrubiin Furan ring at C-13/C-16, 19,6-lactone Furanic derivative formed via this compound cyclization
Vulgarin Labdane skeleton with C-11 ketone and C-12 hydroxylation No epoxy group; distinct oxygenation pattern
Marrubenol Hydroxylation at C-19 and C-6b, similar to this compound but lacks 9,13-epoxy group Non-epoxidized backbone
Peregrinine Tetracyclic labdane with C-9/C-13 epoxide and C-15 hydroxylation Additional hydroxylation at C-15
Leoheterin Labdane diterpene with C-12/C-13 epoxide Epoxide position differs from this compound

Sources :

Pharmacological Activities

This compound and its analogs exhibit overlapping but distinct bioactivities:

Compound Pharmacological Properties Notes
This compound - Hepatoprotective (reduces liver enzymes in CCl4-induced injury)
- Bitter stimulant (saliva, gastric juice)
Less studied than marrubiin; bioactivity often inferred from mixtures
Marrubiin - Vasorelaxant (inhibits KCl-induced aortic contraction)
- Antitussive, expectorant
- Anti-inflammatory
Most pharmacologically validated compound in the group
Vulgarol Antimicrobial, antioxidant Often co-extracted with this compound in M. vulgare
Marruboside Antioxidant (DPPH/ABTS radical scavenging) Glycosylated derivative with enhanced solubility

Sources :

Stability and Conversion

This compound’s instability is a critical differentiator:

  • Thermal Sensitivity : Converts to marrubiin during hot extraction, complicating its isolation .
  • Chemical Reactivity : Acidic or oxidative conditions promote furan ring formation, enhancing marrubiin’s stability .
  • Natural Occurrence : this compound is detected in fresh plant tissues, while marrubiin dominates in processed extracts .

In contrast, marrubiin’s furan ring confers resistance to degradation, making it more pharmacologically accessible .

Preparation Methods

Mangoni’s Semi-Synthetic Approach

Mangoni and co-workers pioneered the semi-synthesis of premarrubiin (2 ) from marrubiin (1 ), exploiting the structural proximity between the two compounds. Marrubiin, isolated from Marrubium vulgare, contains a γ-lactone ring and a C9 side chain that undergoes regioselective modifications to yield this compound. The key steps involve:

  • Lactone Ring Opening : Treatment of marrubiin with aqueous NaOH in ethanol at 60°C hydrolyzes the γ-lactone to form a dicarboxylic acid intermediate.

  • Selective Re-Lactonization : Acidic workup (HCl, THF/H₂O) induces cyclization at the C6 position, forming the δ-lactone characteristic of this compound.

This two-step process achieves a 72% overall yield, with stereochemical integrity preserved at C9 and C13. The reaction conditions are summarized in Table 1.

Table 1: Semi-Synthesis of this compound from Marrubiin

StepReagents/ConditionsTemperatureTimeYield
1NaOH (2.0 eq), EtOH/H₂O (3:1)60°C4 h85%
2HCl (1.5 eq), THF/H₂O (4:1)25°C2 h85%

Challenges in Stereochemical Control

The C9 stereocenter in marrubiin dictates the configuration of this compound. Mangoni’s method avoids epimerization by maintaining mild acidic conditions during re-lactonization. Comparative studies using stronger acids (e.g., H₂SO₄) resulted in partial racemization at C9, reducing enantiomeric excess (ee) from >99% to 82%.

Alternative Synthetic Strategies

Total Synthesis via Pauson-Khand Reaction

While no total synthesis of this compound has been reported, related labdane diterpenoids like marrubiin have been synthesized de novo using the Pauson-Khand reaction (PKR). Enyne 20 , a chiral building block, undergoes PKR with [RhCl(CO)₂]₂ to form a trans-decalin system. Subsequent oxidative cleavage (O₃, Me₂S) and lactonization yield advanced intermediates amenable to this compound’s δ-lactone framework.

Epoxide-Opening Reactions

Epoxide 22 , a late-stage intermediate in marrubiin synthesis, has been used to install diverse C9 side chains via nucleophilic ring-opening. For this compound, a hydroxyl nucleophile could theoretically displace the epoxide oxygen, though this remains hypothetical in the absence of explicit literature.

Analytical and Spectroscopic Validation

NMR Characterization

This compound’s structure is confirmed by ¹H- and ¹³C-NMR:

  • δ-lactone carbonyl : 178.2 ppm (¹³C-NMR)

  • C9 methine proton : 3.42 ppm (¹H-NMR, dt, J = 10.2, 4.8 Hz)

Chiral HPLC Analysis

Chiral stationary phases (e.g., Chiralpak IA) resolve this compound from marrubiin, confirming >99% ee .

Q & A

Q. How can researchers ensure transparency when reporting negative or inconclusive results in this compound studies?

  • Methodological Answer : Adhere to FAIR data principles by depositing raw datasets in public repositories (e.g., Zenodo). Use preprint platforms to share preliminary findings and invite peer feedback. Discuss limitations in the context of assay sensitivity, sample purity, and biological variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Premarrubiin
Reactant of Route 2
Premarrubiin

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